

Application Notes and Protocols: GSK-269984A [3H]-PGE2 Binding Assay

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Compound of Interest		
Compound Name:	GSK-269984A	
Cat. No.:	B1672374	Get Quote

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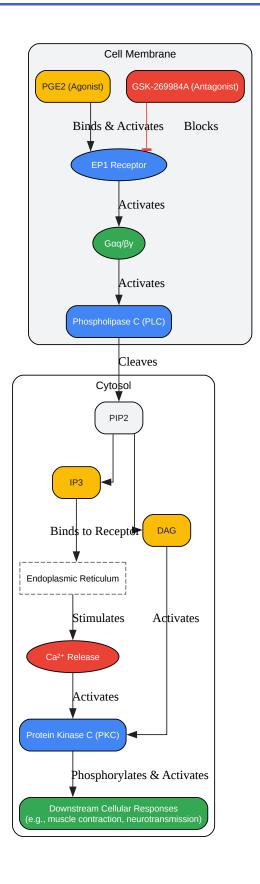
Introduction

GSK-269984A is a potent and selective competitive antagonist of the Prostaglandin E2 receptor 1 (EP1).[1][2][3][4][5] The EP1 receptor, a G protein-coupled receptor (GPCR), is implicated in various physiological and pathological processes, including inflammation and pain.[6] Understanding the binding characteristics of novel antagonists like GSK-269984A is crucial for drug development. This document provides a detailed protocol for a [3H]-PGE2 radioligand binding assay to characterize the interaction of GSK-269984A with the human EP1 receptor, typically expressed in Chinese Hamster Ovary (CHO) cells.

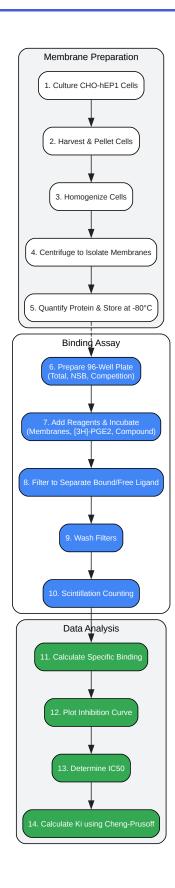
Signaling Pathway

The EP1 receptor is coupled to the Gq alpha subunit (G α q) of the heterotrimeric G protein. Upon agonist binding (e.g., PGE2), G α q is activated, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration activates various downstream signaling cascades, including those mediated by protein kinase C (PKC).[2][7][8][9]









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